2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Description
Properties
IUPAC Name |
2-chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNITPQLCLJCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions.
- Use of polyphosphoric acid (PPA) as a cyclization agent, which facilitates the formation of the benzimidazole ring at elevated temperatures (~130°C).
- Alternatively, oxidative cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid .
- A typical route involves heating o-phenylenediamine with formic acid derivatives, followed by cyclization to yield the benzimidazole core with high purity and yield (up to 98%).
Selective Halogenation to Introduce Chlorine and Fluorine
Once the core is synthesized, selective halogenation at specific positions is achieved through electrophilic aromatic substitution or halogenation reactions.
Chlorination:
- Reagents: N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.
- Positioning: Chlorination at the 2-position (adjacent to the nitrogen in the benzimidazole ring) is achieved by directing effects of existing substituents and reaction conditions.
Fluorination:
- Reagents: Selective fluorination often employs diethylaminosulfur trifluoride (DAST) or selectfluor reagents.
- Positioning: Fluorination at the 7-position is facilitated by directing groups or via electrophilic fluorination with reagents that favor substitution at the desired site.
Data:
- Studies demonstrate that controlled fluorination can be achieved with high regioselectivity, especially when the substrate has activating groups at specific positions.
Introduction of the Propan-2-yl Group at the 1-Position
The propan-2-yl substituent is introduced via alkylation reactions on the nitrogen atom of the benzimidazole ring.
Method:
- Reagents: Isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 50-80°C).
- Alkylation with isopropyl halides under these conditions yields the desired 1-propan-2-yl substituted benzimidazole with high efficiency and minimal side reactions.
Final Purification and Characterization
The synthesized compound is purified through recrystallization or chromatography techniques, and characterized via NMR, MS, and HPLC to confirm purity and structure.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of benzimidazole core | o-Phenylenediamine + formic acid/polyphosphoric acid | Heating (~130°C) | High yield, straightforward |
| 2 | Chlorination | N-chlorosuccinimide (NCS) | Room temp to 50°C | Regioselective at 2-position |
| 3 | Fluorination | DAST or Selectfluor | 0-25°C | Regioselective at 7-position |
| 4 | Alkylation | Isopropyl halide + base | 50-80°C | On nitrogen at position 1 |
Additional Research Findings
- Industrial Scale-Up: The synthesis routes involving cyclization followed by halogenation and alkylation are optimized for scalability, with yields exceeding 85% and minimal by-products.
- Environmental Considerations: Use of greener solvents and milder halogenation reagents reduces environmental impact, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzimidazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways and cellular processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The compound 2-Chloro-6-fluoro-1H-benzo[d]imidazole (similarity score 0.82) differs only in the position of the fluoro group (C6 vs. C7).
- Substituent Bulk : The isopropyl group in the target compound introduces greater steric bulk compared to analogs with methyl or hydrogen at the 1-position. This could enhance metabolic stability but reduce solubility in aqueous media.
Physicochemical Properties
- Lipophilicity: The isopropyl group in this compound likely increases logP compared to non-alkylated analogs like 2-Chloro-7-fluoro-1H-benzo[d]imidazole.
- Solubility : Substitution with polar groups (e.g., -OH, -NH2) in compounds like 4-(1H-Benzo[d]imidazol-2-yl)aniline (similarity 0.60) improves aqueous solubility, whereas the target compound’s isopropyl group may reduce it .
Biological Activity
Overview
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological activity, making it a valuable candidate for further studies.
The molecular formula of this compound is with a molecular weight of approximately 224.66 g/mol. The compound's structure allows it to undergo various chemical reactions, including:
- Substitution Reactions : The chlorine and fluorine atoms can be replaced by other functional groups.
- Oxidation and Reduction Reactions : The compound can be modified to create different derivatives.
- Cyclization Reactions : The benzimidazole ring can participate in further cyclization to yield more complex structures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit the activity of certain enzymes, disrupting metabolic pathways and cellular processes. Its mechanism of action is particularly relevant in antimicrobial and anticancer contexts, where it may inhibit cell proliferation or induce apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary findings suggest that this compound may inhibit viral replication by targeting viral RNA synthesis pathways. This activity is particularly noted against RNA viruses, suggesting its potential use in developing antiviral therapies.
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent. It has been evaluated in vitro against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (HL-60) cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to other derivatives, particularly against resistant strains of bacteria.
- Anticancer Mechanism Investigation : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase and increased levels of pro-apoptotic markers, suggesting a mechanism involving apoptosis induction.
- Antiviral Activity Assessment : Research on the antiviral properties highlighted that this compound effectively inhibited the replication of RNA viruses by interfering with RNA polymerase activity, showcasing its potential as a lead compound for antiviral drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
